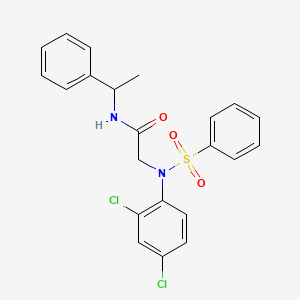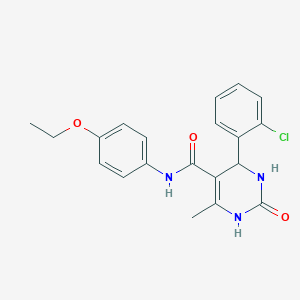![molecular formula C16H14Cl2O4 B5084825 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5084825.png)
4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde, also known as DME, is a chemical compound that has been widely used in scientific research due to its unique properties. DME is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 351.18 g/mol.
作用機序
4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde works by binding to the catalytic site of PTPs and inhibiting their activity. This leads to changes in cellular signaling pathways, which can have a variety of effects depending on the specific PTP that is inhibited. 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to have a high degree of selectivity for certain PTPs, making it a valuable tool for studying the role of these enzymes in disease.
Biochemical and physiological effects:
4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde can inhibit the growth and proliferation of cancer cells, as well as modulate immune responses. In vivo studies have shown that 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde can reduce inflammation and improve glucose tolerance in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde is its high degree of selectivity for certain PTPs, which makes it a valuable tool for studying the role of these enzymes in disease. However, 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde also has some limitations for lab experiments. For example, it can be difficult to work with due to its low solubility in water and its tendency to form aggregates. Additionally, 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde can be expensive and difficult to synthesize, which can limit its availability for research.
将来の方向性
There are many potential future directions for research involving 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde. One area of interest is the development of new analogs of 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde that have improved solubility and selectivity for specific PTPs. Another area of interest is the use of 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde in combination with other drugs or therapies to treat various diseases. Additionally, there is potential for the use of 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde in diagnostic applications, such as the detection of specific PTPs in cancer cells. Overall, 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde is a valuable tool for studying the role of PTPs in disease and has many potential applications in the future.
合成法
4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with ethylene oxide, followed by a reaction with 3-methoxybenzaldehyde. The final product is then purified through recrystallization. The synthesis of 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学的研究の応用
4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been widely used in scientific research due to its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a key role in regulating cellular signaling pathways and are involved in many diseases, including cancer, diabetes, and autoimmune disorders. 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to selectively inhibit the activity of certain PTPs, making it a valuable tool for studying the role of these enzymes in disease.
特性
IUPAC Name |
4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O4/c1-20-16-8-11(10-19)2-4-15(16)22-7-6-21-14-5-3-12(17)9-13(14)18/h2-5,8-10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIPYIYLPJOGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6455308 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-3-[5-(2-cyanophenyl)-2-furyl]-2-propenethioamide](/img/structure/B5084744.png)
![N-(4-ethylphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5084759.png)
![2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5084770.png)
![methyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5084776.png)
![4-{2-(benzoylamino)-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5084781.png)
![N-[2-(1-piperidinyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5084789.png)
![5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5084805.png)

![3-(4-nitrophenyl)-1-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5084821.png)
![ethyl (5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5084824.png)
![11-(4-methylphenyl)-10-propionyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5084831.png)
![9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B5084836.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5084844.png)
